2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
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Overview
Description
2-(3,4-DIMETHYLPHENYL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the oxadiazole ring and the phthalazinone core makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. One common approach is:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with Phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative using a suitable coupling reagent like EDCI or DCC.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can target the oxadiazole ring or the phthalazinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, H2O2, and PCC.
Reduction: Reducing agents like NaBH4, LiAlH4, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Antimicrobial Activity: Research into its effectiveness against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for diseases like cancer, inflammation, and neurological disorders.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential incorporation into drug formulations.
Mechanism of Action
The exact mechanism of action for 2-(3,4-DIMETHYLPHENYL)-4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2-DIHYDROPHTHALAZIN-1-ONE would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds like phthalazone and its derivatives.
Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring.
Uniqueness
The unique combination of the phthalazinone core and the oxadiazole ring, along with the specific substitution pattern, distinguishes this compound from other similar molecules. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H18N4O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
InChI |
InChI=1S/C24H18N4O2/c1-15-12-13-18(14-16(15)2)28-24(29)20-11-7-6-10-19(20)21(26-28)23-25-22(27-30-23)17-8-4-3-5-9-17/h3-14H,1-2H3 |
InChI Key |
KYUROVBUAGQPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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